![molecular formula C18H28N2 B12913838 (3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820979-97-3](/img/structure/B12913838.png)
(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Attachment of the 2,4-Dimethylbenzyl Group: The 2,4-dimethylbenzyl group can be attached through a reductive amination reaction using 2,4-dimethylbenzaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antidepressant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine: A stereoisomer with similar structural features but different biological activities.
(3S,4S)-4-Aminopyrrolidine-3-ol Derivatives: Compounds with a similar pyrrolidine core but different substituents, used in drug discovery.
Uniqueness
(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
820979-97-3 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-7-8-16(15(2)11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
WWLCBRBYWYZCBR-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CCCC2)C3CCNC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)
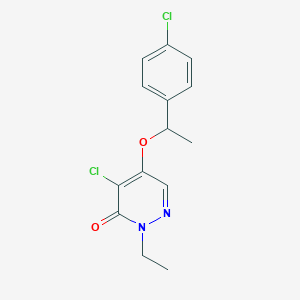
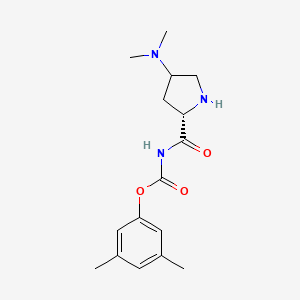
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)
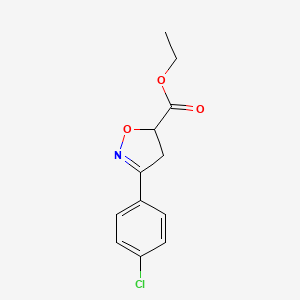
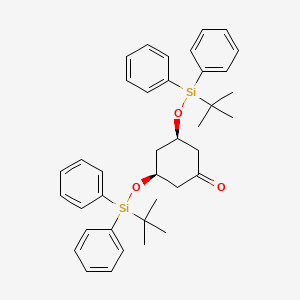
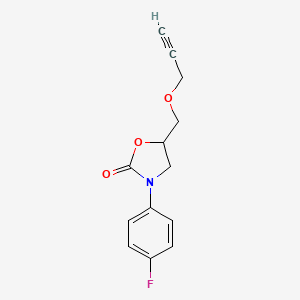

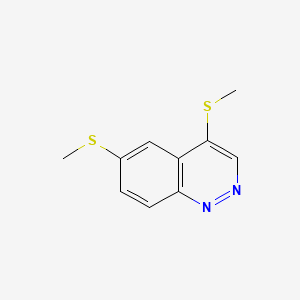
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
